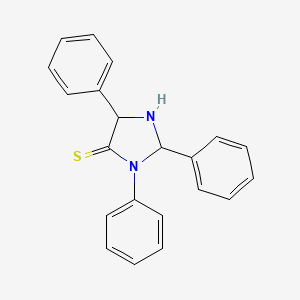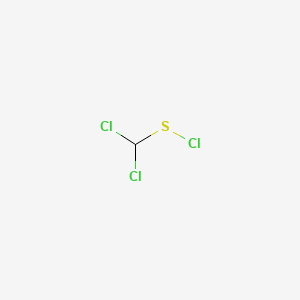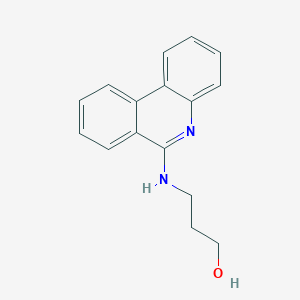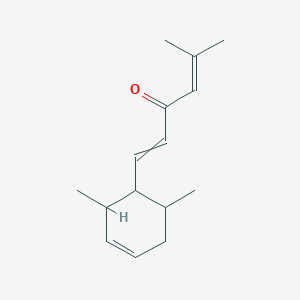
2,3,5-Triphenylimidazolidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triphenylimidazolidine-4-thione is a heterocyclic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of three phenyl groups attached to the imidazolidine ring, with a thione group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenylimidazolidine-4-thione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Triphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 2,3,5-Triphenylimidazolidine-4-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects. Additionally, the phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
2,3,5-Triphenylimidazolidine-4-thione can be compared with other imidazolidine derivatives such as:
Imidazolidine-2-thione: Similar structure but with different substitution patterns, leading to varied biological activities.
Imidazole-2-thione: Contains an imidazole ring instead of imidazolidine, resulting in distinct chemical properties and applications.
Thiazolidine derivatives: These compounds have a sulfur atom in the ring, which can significantly alter their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
50530-28-4 |
|---|---|
Fórmula molecular |
C21H18N2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,3,5-triphenylimidazolidine-4-thione |
InChI |
InChI=1S/C21H18N2S/c24-21-19(16-10-4-1-5-11-16)22-20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15,19-20,22H |
Clave InChI |
AWRPLHRRJKPKGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=S)N(C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)


![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)


